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Introduction
Baxdrostat (formerly CIN-107) is a novel, potent, and highly selective oral inhibitor of

aldosterone synthase (encoded by the CYP11B2 gene).[1][2][3] It represents a promising

therapeutic agent for conditions driven by excess aldosterone, most notably treatment-resistant

and uncontrolled hypertension.[4][5] By directly targeting the final enzyme in the aldosterone

synthesis pathway, baxdrostat effectively reduces aldosterone levels without significantly

impacting cortisol production, a key limitation of earlier, less selective inhibitors. This document

provides an in-depth technical guide to the pharmacokinetics (PK) and pharmacodynamics

(PD) of baxdrostat, summarizing key clinical trial data, experimental methodologies, and its

underlying mechanism of action.

Mechanism of Action
Baxdrostat exerts its therapeutic effect by inhibiting aldosterone synthase (CYP11B2), the

enzyme responsible for the final steps of aldosterone biosynthesis in the adrenal zona

glomerulosa. This direct inhibition leads to a reduction in circulating aldosterone. A critical

feature of baxdrostat is its high selectivity for CYP11B2 over CYP11B1 (11β-hydroxylase), the

enzyme responsible for the final step in cortisol synthesis. Preclinical and early clinical studies

have demonstrated a selectivity of over 100-fold, which minimizes the risk of adrenal

insufficiency and other cortisol-related adverse effects.
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Baxdrostat inhibits aldosterone synthase (CYP11B2) in the RAAS pathway.

Pharmacokinetics
Baxdrostat is characterized by rapid oral absorption and a half-life that supports once-daily

dosing. Pharmacokinetic parameters have been primarily defined through Phase 1 studies in

healthy volunteers.

Absorption and Distribution
Following oral administration, baxdrostat is rapidly absorbed, with peak plasma concentrations

(Cmax) typically observed within 2 to 4 hours. Plasma levels of the drug increase proportionally

with ascending doses.

Metabolism and Excretion
A Phase 1 study in participants with varying degrees of renal function evaluated the

pharmacokinetics of a single 10-mg dose of baxdrostat. The results indicated that renal

impairment had no significant impact on the systemic exposure or clearance of baxdrostat.

Plasma concentration-time curves were similar across all groups, from normal renal function to

kidney failure. Approximately 12% of the drug was excreted in the urine in both the control

group and the group with moderate to severe renal impairment, suggesting that dose

adjustments for patients with kidney disease are likely unnecessary based on pharmacokinetic

differences.
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Drug-Drug Interactions
Given the high comorbidity of diabetes and hypertension, the potential for interaction with

metformin has been studied. An in-vitro study indicated that baxdrostat inhibits the MATE1 and

MATE2-K renal transporters, for which metformin is a substrate. However, a subsequent clinical

study in healthy volunteers demonstrated that co-administration of baxdrostat did not

significantly alter the plasma or urine pharmacokinetics of metformin, suggesting that dose

adjustments are unlikely to be required when these drugs are used concomitantly.

Table 1: Summary of Baxdrostat Pharmacokinetic Parameters in Healthy Volunteers

Parameter Value Source

Time to Peak Concentration

(Tmax)
2 - 4 hours

Mean Half-life (t½) ~26 - 31 hours

Dose Proportionality
Plasma levels increase

proportionally with dose

Effect of Renal Impairment

No significant impact on

systemic exposure or

clearance

| Urinary Excretion (unchanged) | ~12% in normal to severely impaired renal function | |

Pharmacodynamics
The pharmacodynamic effects of baxdrostat are characterized by a dose-dependent reduction

in plasma aldosterone, a corresponding increase in plasma renin activity, and a subsequent

reduction in blood pressure, all without a meaningful impact on cortisol levels.

Hormonal Effects
Clinical trials have consistently shown that baxdrostat leads to a dose-dependent reduction in

plasma and urine aldosterone levels. In a Phase 1 multiple ascending dose study, doses of 1.5

mg and higher reduced plasma aldosterone by approximately 51% to 73% by day 10. Crucially,

these studies also confirmed that baxdrostat has no meaningful impact on plasma cortisol
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levels, demonstrating its selective blockade of aldosterone synthase. An increase in the

precursor levels of 11-deoxycorticosterone and 11-deoxycortisol was only observed at a dose

of ≥90 mg, far exceeding the clinically effective doses.

Blood Pressure Effects
The primary therapeutic effect of baxdrostat is the lowering of systolic and diastolic blood

pressure. This has been evaluated in several key clinical trials.

Table 2: Pharmacodynamic Effects of Baxdrostat on Aldosterone and Cortisol

Dose
Change in Plasma
Aldosterone

Change in Plasma
Cortisol

Source

≥ 1.5 mg (Healthy
Volunteers)

▼ 51% to 73%
reduction
(sustained)

No meaningful
impact

| 0.5 mg, 1 mg, 2 mg (Resistant HTN) | Dose-dependent reduction | No effect | |

Table 3: Summary of Blood Pressure Reduction in Key Phase 2 & 3 Clinical Trials
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Trial Population Dose

Placebo-
Corrected
Change in
Systolic BP
(SBP)

Source

BrigHTN

(Phase 2)

Treatment-
Resistant
Hypertension

1 mg -8.1 mmHg

2 mg -11.0 mmHg

HALO (Phase 2)
Uncontrolled

Hypertension
0.5, 1, 2 mg

Not statistically

significant*

BaxHTN (Phase

3)

Uncontrolled or

Resistant HTN
1 mg -8.7 mmHg

2 mg -9.8 mmHg

Note: The HALO trial results were confounded by a large placebo effect and low adherence at

some study sites. A post hoc analysis of adherent patients showed a significant placebo-

corrected SBP decline of 7.9 mm Hg with the 2 mg dose.

Key Clinical Trial Methodologies
The clinical development of baxdrostat has involved rigorous, placebo-controlled trials to

establish its efficacy and safety.

Phase 2 BrigHTN Trial (NCT04519658)
Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging trial.

Population: Patients with treatment-resistant hypertension, defined as having a blood

pressure of 130/80 mm Hg or higher while on stable doses of at least three antihypertensive

agents, including a diuretic.

Intervention: Patients were randomized to receive baxdrostat (0.5 mg, 1 mg, or 2 mg) or a

matching placebo once daily for 12 weeks.
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Primary Endpoint: The change in systolic blood pressure from baseline to week 12 for each

baxdrostat group compared with the placebo group.

Workflow:
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Simplified workflow for the Phase 2 BrigHTN clinical trial.

Phase 3 BaxHTN Program (e.g., NCT06034743)
Design: A multinational, randomized, double-blind, placebo-controlled Phase 3 program

including the BaxHTN, BaxAsia, and Bax24 trials.

Population: Patients aged ≥18 years with uncontrolled hypertension (on ≥2 antihypertensive

drugs) or resistant hypertension (on ≥3 antihypertensive drugs, including a diuretic), with a

mean seated SBP of ≥140 mmHg to <170 mmHg at screening.

Intervention: Following a placebo run-in period, eligible participants were randomized (1:1:1)

to receive baxdrostat 1 mg, baxdrostat 2 mg, or placebo once daily for 12 weeks, in addition

to their background therapy.

Primary Endpoint: Change in mean seated office systolic blood pressure from baseline to

Week 12 (for BaxHTN and BaxAsia) or ambulatory 24-hour average SBP (for Bax24).
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Safety and Tolerability
Across clinical trials, baxdrostat has demonstrated a favorable safety and tolerability profile.

Most treatment-emergent adverse events have been mild in severity. No instances of

adrenocortical insufficiency have been reported in key trials. As expected from its mechanism

of action, baxdrostat can cause mild, dose-dependent increases in serum potassium. In the

BrigHTN trial, baxdrostat-related increases in potassium to ≥6.0 mmol/L occurred in two

patients but did not recur after withdrawal and reinitiation of the drug. In the Phase 3 BaxHTN

trial, potassium levels >6.0 mmol/L were reported in 2.3% of patients on 1 mg and 3.0% on 2

mg, compared to 0.4% with placebo.

Baxdrostat Administration
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Logical relationship of Baxdrostat's mechanism to its therapeutic effect.

Conclusion
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Baxdrostat is a highly selective aldosterone synthase inhibitor with a pharmacokinetic profile

that supports convenient once-daily dosing. Its pharmacodynamic effects are well-

characterized, demonstrating a dose-dependent reduction in aldosterone and blood pressure

without adversely affecting cortisol levels. Phase 2 and Phase 3 clinical trials have established

its efficacy in patients with treatment-resistant and uncontrolled hypertension. With a generally

favorable safety profile, baxdrostat represents a significant advancement and a promising new

therapeutic option for managing hypertension, particularly in patient populations with

aldosterone-driven disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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